molecular formula C12H14INO4 B1291632 Boc-2-amino-5-iodobenzoic acid CAS No. 445479-86-7

Boc-2-amino-5-iodobenzoic acid

Cat. No. B1291632
M. Wt: 363.15 g/mol
InChI Key: NZVOASTYHQSAJJ-UHFFFAOYSA-N
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Description

Boc-2-amino-5-iodobenzoic acid is a derivative of benzoic acid, which is a part of a family of compounds commonly used in the synthesis of peptides. The 'Boc' group refers to the tert-butoxycarbonyl protective group, which is used to protect the amino group during the synthesis of peptides. While the provided papers do not directly discuss Boc-2-amino-5-iodobenzoic acid, they do provide insight into similar compounds and their synthesis methods, which can be extrapolated to understand the subject compound.

Synthesis Analysis

The synthesis of Boc-aminoacyloxymethyl-nitrobenzoic acids, as described in the first paper, involves the use of the dicyclohexylcarbodiimide method for coupling to polyethylene glycol derivatives . Although the paper focuses on a nitrobenzoic acid derivative, the methodology could potentially be applied to the synthesis of Boc-2-amino-5-iodobenzoic acid by substituting the appropriate starting materials. The described synthetic route offers advantages in terms of yield and purification over previous methods, which could be beneficial when synthesizing Boc-2-amino-5-iodobenzoic acid .

Molecular Structure Analysis

The molecular structure of Boc-2-amino-5-iodobenzoic acid would consist of a benzoic acid core with an iodine substituent at the 5-position and a Boc-protected amino group at the 2-position. The presence of the iodine atom would likely influence the reactivity of the compound, making it suitable for further functionalization through reactions such as electrophilic aromatic substitution. The Boc group would provide steric hindrance and protect the amino group during such reactions.

Chemical Reactions Analysis

While the papers do not specifically address the chemical reactions of Boc-2-amino-5-iodobenzoic acid, they do mention the use of similar compounds in peptide synthesis . The Boc group is known to be a common protecting group that can be removed under acidic conditions once the peptide synthesis is complete. The iodine substituent could be used in various coupling reactions, such as the Suzuki reaction mentioned in the second paper, to create complex organic structures .

Physical and Chemical Properties Analysis

Safety And Hazards

Boc-2-amino-5-iodobenzoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Boc-2-amino-5-iodobenzoic acid is used in proteomics research . Its future directions could involve further exploration in this field.

Relevant Papers There are several papers related to Boc-2-amino-5-iodobenzoic acid and its precursor, 2-Amino-5-iodobenzoic acid . These papers discuss various aspects of these compounds, including their synthesis, properties, and applications.

properties

IUPAC Name

5-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO4/c1-12(2,3)18-11(17)14-9-5-4-7(13)6-8(9)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVOASTYHQSAJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622864
Record name 2-[(tert-Butoxycarbonyl)amino]-5-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-2-amino-5-iodobenzoic acid

CAS RN

445479-86-7
Record name 2-[(tert-Butoxycarbonyl)amino]-5-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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